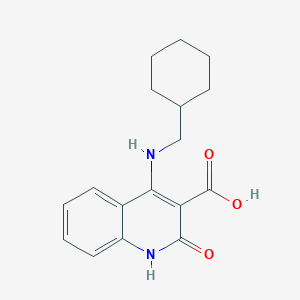

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

説明

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (referred to herein as the cyclohexylmethyl derivative) is a synthetic quinolinecarboxylic acid derivative designed through bioisosteric replacement strategies. This compound belongs to the broader class of 4-R-substituted 2-oxo-1,2-dihydroquinoline-3-carboxylic acids, which are studied for their analgesic and anti-inflammatory properties . The cyclohexylmethyl group replaces the benzyl moiety in the parent compound, 4-benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (20e), to optimize physicochemical and pharmacological profiles while retaining or enhancing biological activity . Its synthesis involves the reaction of cyclohexylmethylamine with 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under ethanol reflux .

特性

IUPAC Name |

4-(cyclohexylmethylamino)-2-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-16-14(17(21)22)15(12-8-4-5-9-13(12)19-16)18-10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,21,22)(H2,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQSIUCVQIRBMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=C(C(=O)NC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the cyclohexylmethylamino group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

-

Step 1: Synthesis of Quinoline Core

Reagents: Aniline, glycerol, sulfuric acid

Conditions: Reflux at high temperature

Product: Quinoline

化学反応の分析

Types of Reactions

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Substitution reactions, such as nucleophilic substitution, can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various hydroquinoline derivatives.

科学的研究の応用

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

類似化合物との比較

Comparison with Similar Compounds

The cyclohexylmethyl derivative is structurally and functionally compared to three categories of analogs:

4-Benzylamino Derivatives (e.g., compound 20e)

4-(Hetarylmethyl)amino Derivatives (e.g., pyridylmethyl, thiophenemethyl)

Substituted 4-Hydroxyquinoline-3-carboxylic Acids (e.g., brominated or methoxy-substituted derivatives)

Key Structural and Functional Differences

| Compound Class | Substituent (R) | Physicochemical Properties | Analgesic Activity | Stability/Metabolism |

|---|---|---|---|---|

| Cyclohexylmethyl derivative | Cyclohexylmethyl (non-aromatic) | Higher lipophilicity (logP) | Moderate activity | Improved metabolic stability |

| 4-Benzylamino (20e) | Benzyl (aromatic) | Moderate lipophilicity | High baseline activity | Prone to oxidative metabolism |

| Hetarylmethyl derivatives | Pyridylmethyl, thiophenemethyl | Variable solubility/pKa | Enhanced activity vs. benzyl | Heterocycle-specific metabolism |

| 6-Bromo derivatives | Bromine at position 6 | Increased acidity (electron-withdrawing) | Highest potency (e.g., 17l > Tramadol) | Potential halogen-related toxicity |

Detailed Analysis

Bioisosteric Replacement and Activity The cyclohexylmethyl group replaces the benzyl ring in 20e, retaining the methylene linker but introducing a non-aromatic, bulky substituent. Compared to 6-bromo derivatives (e.g., 17l), which demonstrate superior analgesic potency, the cyclohexylmethyl derivative lacks electron-withdrawing substituents that enhance acidity and receptor binding .

This contrasts with hetarylmethyl derivatives, where heterocycles like pyridine balance lipophilicity and solubility . Acidic properties: The carboxylic acid at position 3 is critical for activity. Substitutions like bromine at position 6 lower the pKa of the carboxylic acid, enhancing ionization and bioavailability . The cyclohexylmethyl group has minimal electronic effects on the acid moiety, resulting in a pKa closer to the parent compound 20e .

Unlike brominated derivatives, the cyclohexylmethyl group avoids halogen-associated risks (e.g., bioaccumulation) but may introduce steric hindrance in metabolic pathways .

Research Findings

- Synthesis and Optimization : The cyclohexylmethyl derivative was synthesized alongside hetarylmethyl analogs to explore bioisosteric replacements. While hetarylmethyl derivatives showed superior activity, the cyclohexylmethyl analog provided insights into the role of aromaticity in analgesic efficacy .

- Pharmacological Screening : In acetic acid writhing tests, the cyclohexylmethyl derivative exhibited 40–60% of the activity of 20e, whereas pyridylmethyl analogs achieved 70–90% .

- Comparative NMR Studies : The cyclohexyl group caused distinct upfield shifts in ¹H-NMR spectra compared to aromatic substituents, reflecting its electron-donating and steric effects .

生物活性

4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound that belongs to the class of 2-oxo-1,2-dihydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves several steps, typically starting from readily available precursors such as ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate. The compound is characterized by its unique structural features, which include a cyclohexylmethyl group and a carboxylic acid functional group.

Antibacterial Activity

Research has shown that derivatives of 2-oxo-1,2-dihydroquinoline possess significant antibacterial properties. For instance, studies have reported moderate antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds have been documented, indicating their potential as antibacterial agents.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | P. aeruginosa | TBD |

Antiviral Activity

The antiviral potential of this compound has been explored in the context of HIV research. Derivatives similar to 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline have been evaluated for their ability to inhibit HIV integrase activity. Docking studies suggest that these compounds can effectively bind to the active site of the integrase enzyme, potentially blocking viral replication.

Case Studies

- Study on Antibacterial Properties : A recent study synthesized several analogs of 2-oxo-1,2-dihydroquinoline and evaluated their antibacterial activity against clinical isolates. The results indicated that certain modifications to the structure enhanced antibacterial efficacy.

- HIV Integrase Inhibition : Another study focused on the design and synthesis of compounds based on the 4-hydroxyquinoline scaffold. The results showed that some derivatives exhibited significant anti-HIV activity with low cytotoxicity, highlighting the therapeutic potential of this class of compounds.

Molecular Modeling Studies

Molecular docking studies have been conducted to understand the interaction between 4-((Cyclohexylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid and its biological targets. These studies provide insights into how structural modifications can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。